N-(cyclohex-2-en-1-yl)-4-methylaniline
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Overview
Description
N-(cyclohex-2-en-1-yl)-4-methylaniline is an organic compound that features a cyclohexene ring attached to an aniline moiety with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-4-methylaniline typically involves the reaction of 3-bromocyclohexene with 4-methylaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-2-en-1-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(cyclohex-2-en-1-yl)-4-methylaniline has several scientific research applications:
Organic Electronics: Used as a precursor for the synthesis of conductive polymers and materials with unique electronic properties.
Materials Science: Employed in the development of sensors and other functional materials due to its responsive properties to environmental changes.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of N-(cyclohex-2-en-1-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, the compound can participate in charge transfer processes due to its conjugated system. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohex-2-en-1-yl)aniline
- N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine
- 2-(cyclohex-2-en-1-yl)acetanilides
Uniqueness
N-(cyclohex-2-en-1-yl)-4-methylaniline is unique due to the presence of both a cyclohexene ring and a methyl-substituted aniline moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-4-methylaniline |
InChI |
InChI=1S/C13H17N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3 |
InChI Key |
SHBZAWZNCXPZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCC=C2 |
Origin of Product |
United States |
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